Thiocillin

Thiopeptide antibiotics Ribosome inhibition Protein synthesis

Researchers probing bacterial translation frequently encounter confounding data when EF-Tu-targeting thiopeptides (e.g., GE2270A) fail to interrogate the translocation step. Thiocillin I resolves this by directly binding the 50S ribosomal subunit and inhibiting EF-G function, enabling unambiguous mechanistic dissection. • Targets 50S subunit/EF-G - mechanistically distinct from EF-Tu inhibitors (GE2270A, thiomuracin) • Penetrates Gram-negative bacteria via FoxA ferrioxamine receptor; divergent from thiostrepton's pyoverdine pathway • Lacks proteasome inhibitory activity - validated negative control for eukaryotic off-target profiling

Molecular Formula C49H51N13O8S6
Molecular Weight 1142.4 g/mol
Cat. No. B1238668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocillin
Synonymsthiocillin
Molecular FormulaC49H51N13O8S6
Molecular Weight1142.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C
InChIInChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1
InChIKeyIXZWXEVFYZMXCG-ZRBNMRFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocillin: Ribosomal Thiopeptide Antibiotic Overview


Thiocillin, specifically Thiocillin I (CAS 59979-01-0), is a structurally complex, macrocyclic antibiotic belonging to the thiazolyl peptide (thiopeptide) class of natural products. It is derived from ribosomally synthesized precursor peptides that undergo extensive post-translational modifications to form a rigid, trithiazolylpyridine-containing scaffold [1]. This structural framework enables high-affinity binding to the 50S ribosomal subunit, specifically targeting the GTPase-associated center involving 23S rRNA and protein L11, thereby inhibiting bacterial protein synthesis at the translocation step mediated by elongation factor G (EF-G) [2].

Why Thiocillin Cannot Be Substituted


Generic substitution or simple functional replacement among thiopeptide antibiotics is invalid due to significant, quantifiable differences in their primary biological targets, uptake mechanisms, and off-target activity profiles. Unlike thiopeptides such as GE2270A and thiomuracin that target elongation factor Tu (EF-Tu), thiocillin directly binds the 50S ribosomal subunit [1]. Furthermore, its mechanism for penetrating Gram-negative bacteria is distinct, relying on the ferrioxamine siderophore receptor (FoxA), in contrast to thiostrepton's use of pyoverdine receptors [2]. This divergence in both molecular target and entry pathway means that compounds within this class are not functionally interchangeable; their specific utilities in research and potential therapeutic contexts are dictated by these core mechanistic differences.

Key Evidence for Thiocillin Differentiation


Ribosomal EF-G Target vs. EF-Tu Inhibition

Thiocillin's mechanism of action is fundamentally different from that of several major thiopeptide subclasses, including GE2270A and thiomuracin. While those analogs bind to elongation factor Tu (EF-Tu) to prevent aminoacyl-tRNA delivery, thiocillin directly targets the 50S ribosomal subunit, disrupting the function of elongation factor G (EF-G) [1]. This is a binary, qualitative difference in the primary molecular target that has profound implications for cross-resistance and spectrum of activity.

Thiopeptide antibiotics Ribosome inhibition Protein synthesis Mechanism of action

FoxA Siderophore Receptor Uptake Pathway

A key differentiator for thiocillin is its route of entry into Gram-negative bacteria like Pseudomonas aeruginosa. Thiocillin and its close structural analog micrococcin exploit the ferrioxamine siderophore receptor FoxA for outer membrane penetration [1]. In contrast, the related thiopeptide thiostrepton utilizes a different set of receptors, the pyoverdine receptors FpvA and FpvB, for uptake under iron-limited conditions [2]. This distinction allows for the study of specific siderophore pathways and implies differential activity depending on the receptor expression profile of the target organism.

Gram-negative bacteria Pseudomonas aeruginosa Siderophore receptor Antibiotic uptake Iron chelation

No Mammalian Proteasome Inhibition

Thiocillin demonstrates a critical difference in off-target activity compared to the thiopeptides thiostrepton and Siomycin A. While the latter two act as proteasome inhibitors in mammalian tumor cells, thiocillin, along with micrococcin and others that lack a specific quinaldic acid macrocycle (Ring B), does not exhibit this activity [1]. This lack of proteasome inhibition has been experimentally confirmed in U-2OS C3 osteosarcoma cells at a concentration of 2 μM, where thiocillin failed to stabilize cellular proteins [2]. This provides a clear and quantifiable selectivity advantage for applications where eukaryotic proteasome inhibition is an undesirable confounder.

Proteasome inhibition Off-target activity Cancer biology Mammalian cells Selectivity

Engineerable Ribosomal Scaffold for SAR

Unlike many complex natural products synthesized by nonribosomal peptide synthetases (NRPS), thiocillin is derived from a genetically encoded precursor peptide that undergoes a defined series of post-translational modifications [1]. This ribosomal origin provides a unique and powerful platform for engineering analogs through straightforward site-directed mutagenesis of the precursor gene. Using this approach, researchers generated a site-saturation mutagenesis library of thiocillin's macrocyclic ring and identified eight unique compounds with improved potency over wild-type thiocillin. The most potent analog exhibited an 8-fold improvement in activity [2]. This genetic tractability is a major differentiator from other complex antibiotics where structural diversification is more challenging.

Ribosomal peptide Post-translational modification Mutagenesis Structure-activity relationship (SAR) Drug discovery

Potent Anti-MRSA Activity Benchmark

Thiocillin exhibits potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While many thiopeptides share this general activity, the specific MIC values of thiocillin provide a benchmark for comparison. Reports indicate MIC values as low as 0.047 µg/mL against both MRSA and Bacillus subtilis [1], while other studies report MICs ranging from 0.5-2 µg/mL for S. aureus strains . These values place thiocillin among the more potent members of the thiopeptide class and serve as a quantifiable point of comparison when evaluating new analogs or related natural products.

MRSA Antibacterial Gram-positive Minimum Inhibitory Concentration (MIC) Potency

Thiocillin Research Applications


Dissecting Ribosomal Translocation vs. EF-Tu

Utilize thiocillin as a specific chemical probe to dissect bacterial translation pathways. Its direct binding to the 50S ribosomal subunit and disruption of EF-G function [1] allows researchers to clearly distinguish this mechanism from that of EF-Tu inhibitors like GE2270A. This is invaluable in studies of ribosome biogenesis, antibiotic synergy, and the characterization of novel protein synthesis inhibitors, providing a known and well-defined control for the translocation step of translation.

FoxA-Mediated Gram-Negative Penetration

Employ thiocillin as a model substrate to study the TonB-dependent transport of antimicrobial compounds through the FoxA ferrioxamine siderophore receptor in Pseudomonas aeruginosa [2]. This application is critical for understanding bacterial iron acquisition as a potential vulnerability and for the rational design of 'Trojan horse' antibiotics that co-opt siderophore pathways to bypass the formidable outer membrane barrier of Gram-negative pathogens. Thiocillin's specific use of FoxA makes it a distinct tool compared to thiostrepton, which uses pyoverdine receptors.

Genetic Platform for Macrocycle SAR

Leverage thiocillin's ribosomal biosynthesis pathway as a platform for generating and screening analogs with altered potency and properties. The ability to perform site-directed mutagenesis on the precursor peptide gene [3] enables the rapid creation of focused compound libraries, a capability not shared by many complex natural products. This makes thiocillin an ideal model system for investigating the structure-activity relationship (SAR) of macrocyclic peptides, particularly the role of conformational rigidity in target binding, and for engineering variants with improved characteristics, such as the 8-fold more potent analogs that have been identified [4].

Eukaryotic Off-Target Selectivity Screening

Incorporate thiocillin into panels of compounds designed to assess off-target activity in eukaryotic cells. Its demonstrated lack of proteasome inhibitory activity, in contrast to related thiopeptides like thiostrepton [5], makes it a valuable negative control. This application is essential for drug discovery programs aiming to develop antibiotics with a high therapeutic index or for basic research focused on distinguishing between prokaryotic and eukaryotic cellular processes.

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